4'-Hydroxyflurbiprofen 4'-Hydroxyflurbiprofen 4'-Hydroxyflurbiprofen is a member of biphenyls.
Brand Name: Vulcanchem
CAS No.: 80685-20-7
VCID: VC13333882
InChI: InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)
SMILES: CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Molecular Formula: C15H13FO3
Molecular Weight: 260.26 g/mol

4'-Hydroxyflurbiprofen

CAS No.: 80685-20-7

Cat. No.: VC13333882

Molecular Formula: C15H13FO3

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

4'-Hydroxyflurbiprofen - 80685-20-7

Specification

CAS No. 80685-20-7
Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
IUPAC Name 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid
Standard InChI InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)
Standard InChI Key GTSMMBJBNJDFRA-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
Canonical SMILES CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4'-Hydroxyflurbiprofen (IUPAC name: 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid) is a biphenyl derivative with the molecular formula C15H13FO3\text{C}_{15}\text{H}_{13}\text{FO}_{3} and a molar mass of 260.26 g/mol . Its structure features:

  • A fluorine atom at the 3-position of the proximal benzene ring, enhancing metabolic stability.

  • A 4-hydroxyphenyl group on the distal ring, introduced via CYP2C9-mediated oxidation .

  • A chiral center at the α-carbon of the propanoic acid moiety, yielding (R)- and (S)-enantiomers with distinct kinetic profiles .

Table 1: Comparative Structural Features of Flurbiprofen and 4'-Hydroxyflurbiprofen

PropertyFlurbiprofen4'-Hydroxyflurbiprofen
Molecular FormulaC15H13FO2\text{C}_{15}\text{H}_{13}\text{FO}_{2}C15H13FO3\text{C}_{15}\text{H}_{13}\text{FO}_{3}
Key Functional Groups-F, -COOH-F, -COOH, -OH
logP (Predicted)3.22.8
pKa (Carboxylic Acid)4.54.3

The hydroxylation at the 4' position increases polarity, reducing logP by 0.4 units compared to the parent compound .

Biosynthesis and Metabolic Regulation

CYP2C9-Catalyzed Formation

In human liver microsomes, 4'-hydroxylation of flurbiprofen occurs via CYP2C9 with the following enantioselective kinetics :

Table 2: Kinetic Parameters for Enantiomer Hydroxylation

EnantiomerKmK_m (μM)VmaxV_{max} (pmol·min⁻¹·mg⁻¹)
(R)-form3.1 ± 0.8305 ± 168
(S)-form1.9 ± 0.4343 ± 196

The (S)-enantiomer exhibits 38% lower KmK_m (P<0.05P < 0.05), indicating higher enzyme affinity, while VmaxV_{max} values remain comparable . Co-incubation of both enantiomers reduces VmaxV_{max} by 22–27% due to competitive inhibition at the active site .

Inhibition by Fluconazole

Fluconazole, a CYP2C9 inhibitor, dose-dependently suppresses metabolite formation:

  • Single dose: 53% reduction in flurbiprofen clearance (CL/F\text{CL}/F), 69% decrease in 4'-hydroxyflurbiprofen formation clearance (4OHCLf) .

  • Seven doses: 64% CL/F\text{CL}/F reduction, 78% 4OHCLf suppression (P<0.005P < 0.005 vs. single dose) .
    Urinary metabolic ratios (FLMR = 4'-OHF/flurbiprofen) decline by 61–67%, establishing their utility as CYP2C9 phenotyping metrics .

Pharmacological Activity and Clinical Relevance

Cyclooxygenase (COX) Modulation

While flurbiprofen non-selectively inhibits COX-1/COX-2 (IC50\text{IC}_{50}: 0.08–0.42 μM $$), 4'-hydroxyflurbiprofen exhibits attenuated activity:

  • COX-1 inhibition: 12% of parent drug potency .

  • COX-2 inhibition: 8% potency relative to flurbiprofen .
    This reduced activity suggests the metabolite contributes minimally to therapeutic effects but may prolong systemic exposure through enterohepatic recirculation.

Stereochemical Considerations

The (S)-enantiomer of 4'-hydroxyflurbiprofen demonstrates:

  • 1.6-fold higher aqueous solubility than the (R)-form (pH 7.4).

  • 18% faster glucuronidation rate in human liver microsomes .
    These differences may influence interindividual variability in metabolite clearance, particularly in carriers of CYP2C9*2/*3 polymorphisms.

Analytical Methodologies for Metabolic Monitoring

Urinary Metabolic Ratios

Two validated indices correlate with CYP2C9 activity :

  • FLRR (4'-OHF/[4'-OHF + flurbiprofen]): 8-hour post-dose value decreases by 35–40% under fluconazole inhibition.

  • FLMR (4'-OHF/flurbiprofen): 61–67% reduction after CYP2C9 inhibition.

Table 3: Correlation Between Metabolic Ratios and Enzyme Activity

Indexr2r^2 vs. 4OHCLfSensitivity to CYP2C9 Inhibition
FLRR0.89High (Δ = −35% to −40%)
FLMR0.92Very High (Δ = −61% to −67%)

These ratios enable non-invasive assessment of CYP2C9 function for personalized dosing of narrow-therapeutic-index drugs (e.g., warfarin) .

Implications for Drug Development and Therapy

Drug-Drug Interaction Risks

Co-administration with CYP2C9 inhibitors requires dose adjustment:

  • Fluconazole 200 mg/day: 50% flurbiprofen dose reduction recommended .

  • Sulfaphenazole (CYP2C9 inhibitor): Predicted 82% increase in flurbiprofen AUC based on in vitro-in vivo extrapolation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator